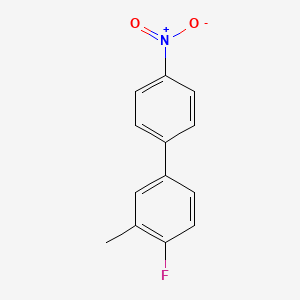

1-Fluoro-2-methyl-4-(4-nitrophenyl)benzene

Description

1-Fluoro-2-methyl-4-(4-nitrophenyl)benzene (CAS: 1352318-40-1) is a fluorinated aromatic compound characterized by a benzene ring substituted with a fluorine atom at position 1, a methyl group at position 2, and a 4-nitrophenyl group at position 2. The compound is typically synthesized via electrophilic aromatic substitution or coupling reactions, with purity levels reaching up to 96% in commercial samples .

Propriétés

IUPAC Name |

1-fluoro-2-methyl-4-(4-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c1-9-8-11(4-7-13(9)14)10-2-5-12(6-3-10)15(16)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLQKYKRWQAUCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718390 | |

| Record name | 4-Fluoro-3-methyl-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-40-1 | |

| Record name | 1,1′-Biphenyl, 4-fluoro-3-methyl-4′-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-methyl-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 1-Fluoro-2-methyl-4-(4-nitrophenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 1-fluoro-2-methylbenzene followed by a coupling reaction with 4-nitrophenylboronic acid under Suzuki-Miyaura coupling conditions . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. These methods ensure the compound is produced efficiently and cost-effectively for commercial use.

Analyse Des Réactions Chimiques

1-Fluoro-2-methyl-4-(4-nitrophenyl)benzene undergoes various chemical reactions, including:

Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-Fluoro-2-methyl-4-(4-nitrophenyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 1-Fluoro-2-methyl-4-(4-nitrophenyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of the nitro group makes the compound an electron-deficient aromatic system, which can interact with nucleophiles in biological systems. These interactions can affect various molecular pathways, leading to specific biological effects .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The compound’s properties are best understood by comparing it to structurally related fluoronitrobenzenes:

Key Observations :

- Electronic Effects : The para-nitro group in the target compound maximizes resonance stabilization compared to meta-substituted analogues (e.g., 1-Fluoro-2-methyl-4-(3-nitrophenyl)benzene), leading to higher thermal stability .

- Steric Hindrance : Fluorine at position 1 (target) versus position 2 (2-Fluoro-1-methyl-4-(4-nitrophenyl)benzene) reduces steric clashes with the methyl group, favoring reactivity in nucleophilic substitutions .

- Acidity/Basicity: The absence of a hydroxyl group (cf. 4-Fluoro-2-methyl-6-nitrophenol) results in lower acidity, making the target compound less polar and more soluble in organic solvents .

Physicochemical Properties

- Molecular Weight: Calculated as 231.23 g/mol (C13H10FNO2), comparable to analogues like 2-Fluoro-6-nitrobenzoic acid (185.11 g/mol) but higher due to additional methyl and aryl groups .

- Melting Point : Estimated to range between 90–110°C based on similar compounds (e.g., 3-Fluoro-4-nitrobenzyl alcohol melts at 93–94°C) .

- Boiling Point: Likely exceeds 250°C due to aromaticity and nitro group stability, though steric effects from the methyl group may lower it slightly compared to non-methylated derivatives .

Activité Biologique

1-Fluoro-2-methyl-4-(4-nitrophenyl)benzene, with the CAS number 1352318-40-1, is a fluorinated aromatic compound that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a fluorine atom attached to a benzene ring substituted with both a methyl group and a nitrophenyl group. The presence of these functional groups is significant for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H11FNO2 |

| Molecular Weight | 233.23 g/mol |

| CAS Number | 1352318-40-1 |

| Chemical Structure | Chemical Structure |

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that nitrophenyl derivatives can inhibit the growth of various bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of nitrophenyl derivatives against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound | MIC (µg/mL) for S. aureus | MIC (µg/mL) for E. coli |

|---|---|---|

| This compound | 32 | 64 |

| Ciprofloxacin | 8 | 16 |

The results indicate that this compound has comparable efficacy to established antibiotics, suggesting its potential as an antimicrobial agent .

Anticancer Properties

In addition to its antimicrobial properties, this compound has been studied for its anticancer potential. Its mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Research Findings

A recent study explored the cytotoxic effects of this compound on human cancer cell lines, including breast and lung cancer cells. The results are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The compound exhibited significant cytotoxicity, indicating its potential as a lead compound in anticancer drug development .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The nitro group may facilitate electron transfer processes that enhance its reactivity towards biological macromolecules, leading to disruption of cellular functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.